Molecular Property Differentiation vs. the Des-7-Methoxy Analog (CAS 1257552-27-4)
Relative to the direct structural analog N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide (CAS 1257552-27-4, MW 245.28 g/mol, C₁₄H₁₅NO₃), the target compound introduces a methoxy substituent at the 7-position of the benzofuran ring. This single modification increases molecular weight by +30.02 Da (275.30 vs. 245.28), adds one hydrogen-bond acceptor (HBA count: 4 vs. 3), and raises the topological polar surface area (TPSA: 71.7 Ų vs. an estimated ~62.5 Ų for the des-methoxy analog) [1]. The computed XLogP3-AA of 1.8 [1] positions the compound within the favorable CNS drug-like range (LogP 1–3), while the added methoxy oxygen provides an additional pharmacophoric point for potential hydrogen-bond interactions with biological targets. This physicochemical differentiation is relevant because the des-methoxy analog would present a measurably distinct pharmacokinetic and target-binding profile even before any biological assay is conducted.
| Evidence Dimension | Molecular weight, H-bond acceptor count, and TPSA comparison |
|---|---|
| Target Compound Data | MW 275.30 g/mol; HBA = 4; TPSA = 71.7 Ų; HBD = 2; XLogP3-AA = 1.8; Rotatable bonds = 5 |
| Comparator Or Baseline | N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide (CAS 1257552-27-4): MW 245.28 g/mol; HBA = 3; TPSA ≈ 62.5 Ų (estimated); HBD = 2 |
| Quantified Difference | ΔMW = +30.02 Da; ΔHBA = +1; ΔTPSA ≈ +9.2 Ų |
| Conditions | Computed using PubChem 2.1 (2021.05.07 release) and Cactvs 3.4.8.18 algorithm; TPSA for comparator estimated by in silico removal of methoxy oxygen |
Why This Matters
These computed differences produce predictably distinct passive permeability and solubility behavior, meaning the two compounds cannot be considered interchangeable even at the level of in vitro assay preparation.
- [1] PubChem Compound Summary for CID 49670947. https://pubchem.ncbi.nlm.nih.gov/compound/1251578-76-3. View Source
